(S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)(methyl)amino)-3-ethoxypropanoic acid
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Overview
Description
(S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)(methyl)amino)-3-ethoxypropanoic acid is a synthetic compound that belongs to the class of fluorenylmethyloxycarbonyl (Fmoc) protected amino acids. These compounds are widely used in peptide synthesis due to their stability and ease of removal under mild conditions. The presence of the fluorenyl group provides a chromophore that can be easily detected by UV spectroscopy, making it useful in monitoring reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)(methyl)amino)-3-ethoxypropanoic acid typically involves the following steps:
Protection of the amino group: The amino group of the starting amino acid is protected using the fluorenylmethyloxycarbonyl (Fmoc) group. This is usually achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.
Esterification: The carboxyl group of the protected amino acid is then esterified with ethanol in the presence of a catalyst such as sulfuric acid.
Introduction of the ethoxy group: The ethoxy group is introduced by reacting the esterified product with an appropriate ethoxy-containing reagent under suitable conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)(methyl)amino)-3-ethoxypropanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions where the ethoxy group can be replaced with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles such as amines, alcohols, and thiols under suitable conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of new derivatives with different functional groups.
Scientific Research Applications
(S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)(methyl)amino)-3-ethoxypropanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules. Its Fmoc group allows for easy monitoring and purification of reaction intermediates.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms. The compound can be incorporated into peptides that mimic natural substrates or inhibitors.
Medicine: Investigated for its potential use in drug development, particularly in the design of peptide-based therapeutics. Its stability and ease of removal make it suitable for use in various drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of (S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)(methyl)amino)-3-ethoxypropanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for various enzymes, affecting their activity and function. The Fmoc group provides a protective effect, allowing the compound to be selectively deprotected under mild conditions, thereby revealing the active amino acid or peptide.
Comparison with Similar Compounds
Similar Compounds
(S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-3-hydroxypropanoic acid: Similar structure but with a hydroxy group instead of an ethoxy group.
(S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)(methyl)amino)-3-hydroxypropanoic acid: Similar structure but with a hydroxy group instead of an ethoxy group and an additional methyl group on the amino group.
(S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-3-ethoxypropanoic acid: Similar structure but without the methyl group on the amino group.
Uniqueness
(S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)(methyl)amino)-3-ethoxypropanoic acid is unique due to the presence of both the Fmoc protecting group and the ethoxy group. This combination provides specific properties that make it valuable in peptide synthesis and other applications. The Fmoc group allows for easy monitoring and purification, while the ethoxy group provides additional functionality that can be exploited in various chemical reactions.
Properties
IUPAC Name |
(2S)-3-ethoxy-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO5/c1-3-26-13-19(20(23)24)22(2)21(25)27-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,3,12-13H2,1-2H3,(H,23,24)/t19-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDFYLKFNTVCBCA-IBGZPJMESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC[C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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